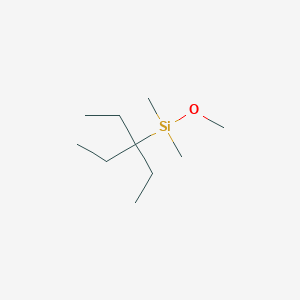
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with methyl groups and a carboximidoyl chloride functional group
Vorbereitungsmethoden
The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride involves its reactivity with various molecular targets. The carboximidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development to modify specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride include:
4-Methylbenzyl chloride: Similar in structure but lacks the carboximidoyl chloride group.
2,4,6-Trimethylbenzoyl chloride: Contains the benzoyl chloride group but lacks the methyl substitution on the benzene ring.
4-Methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of the carboximidoyl chloride group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
121408-20-6 |
|---|---|
Molekularformel |
C17H18ClN |
Molekulargewicht |
271.8 g/mol |
IUPAC-Name |
4-methyl-N-(2,4,6-trimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C17H18ClN/c1-11-5-7-15(8-6-11)17(18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
VFWBEWAJLPUCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NC2=C(C=C(C=C2C)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

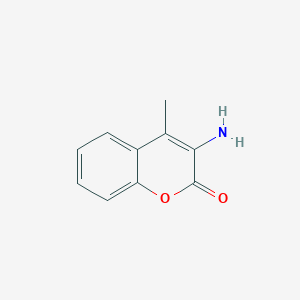
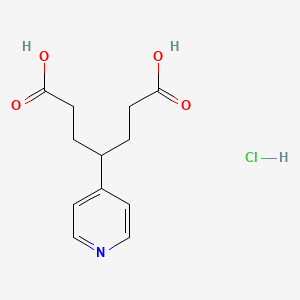
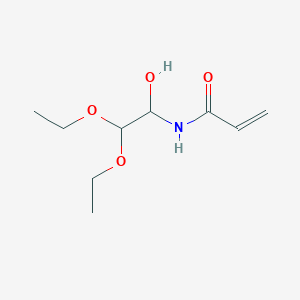
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
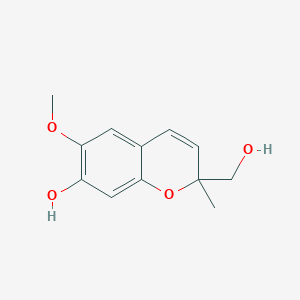
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
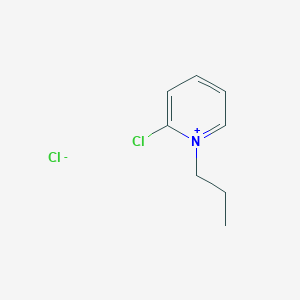
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


